molecular formula C16H22N6O2 B2850805 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034209-86-2

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Cat. No.: B2850805
CAS No.: 2034209-86-2
M. Wt: 330.392
InChI Key: FCTSAJCIBSRDDW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is an organic compound that belongs to the class of triazines. Known for its potential biological activity, this compound finds relevance in various scientific research applications, particularly within the realms of medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide generally involves multiple steps:

  • Step 1: Formation of the furan-3-carboxamide precursor.

  • Step 2: Introduction of the triazine ring.

  • Step 3: Dimethylamination at the 4-position.

  • Step 4: Addition of the piperidinyl group at the 6-position. These reactions typically require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial-scale synthesis might involve continuous flow reactions and optimization of each step for scalability. Techniques such as crystallization, distillation, and chromatography are essential for purification.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It may undergo oxidation at various sites, especially on the furan ring.

  • Reduction: Reduction reactions can target the triazine ring.

  • Substitution: Common in organic chemistry, substitution reactions might occur, particularly at the dimethylamino and piperidinyl positions.

Common Reagents and Conditions:

  • Oxidizing agents: e.g., hydrogen peroxide, potassium permanganate.

  • Reducing agents: e.g., sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: e.g., halogens for halogenation, nitrating agents for nitration.

Major Products:

  • From oxidation: Carboxylic acids and quinones.

  • From reduction: Amines and alcohols.

  • From substitution: Derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is employed in diverse scientific research:

  • Chemistry: Utilized in studying reaction mechanisms and synthesis of novel compounds.

  • Biology: Investigates cellular pathways and biological interactions.

  • Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.

  • Industry: May be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action can vary based on the context of its use:

  • Molecular Targets: Often interacts with nucleic acids or proteins, affecting their function.

  • Pathways Involved: Could be involved in inhibiting enzymes, disrupting cell membranes, or modulating signaling pathways.

Comparison with Similar Compounds

  • N-((4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: Similar structure but with a morpholine ring instead of piperidine.

  • N-((4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide: Uses a pyrrolidine ring.

Uniqueness:

  • The presence of both the piperidinyl and dimethylamino groups in this specific triazine derivative may confer unique biological properties.

Conclusion

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex, versatile compound with wide-ranging applications in scientific research and industry. Its synthesis, reactions, and unique structural elements make it a compound of significant interest.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTSAJCIBSRDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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